molecular formula C13H17NO B111387 1-Benzylazepan-4-one CAS No. 1208-75-9

1-Benzylazepan-4-one

Cat. No. B111387
CAS RN: 1208-75-9
M. Wt: 203.28 g/mol
InChI Key: RRVIUDRKTCAHQZ-UHFFFAOYSA-N
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Description

1-Benzylazepan-4-one is a chemical compound that is structurally related to the benzodiazepine family, a class of compounds known for their central nervous system activity, including anxiolytic, anticonvulsant, and sedative effects. Although the provided papers do not directly discuss 1-Benzylazepan-4-one, they provide insights into the synthesis and biological activities of structurally related benzodiazepines and azepine derivatives.

Synthesis Analysis

The synthesis of benzodiazepine derivatives is a topic of significant interest due to their pharmacological properties. Paper describes a novel method for synthesizing tetrahydro-2,4-diox

Scientific Research Applications

Synthesis and Chemical Transformations

  • Novel Synthesis Methods : A new method for the synthesis of novel 1,4-benzodiazepine derivatives from a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides has been developed. This process is useful in synthetic and medicinal chemistry due to the easy availability of starting materials and the formation of a functionalized 1,4-benzodiazepine scaffold (Wang et al., 2008).

  • Diverse Medicinal Chemistry Applications : 1,4-Benzodiazepin-2-ones, related to 1-Benzylazepan-4-one, are used in various areas of medicinal chemistry beyond CNS treatments, including as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents (Spencer et al., 2010).

  • Regioselective Aminoethylation : The regioselective aminoethylation of 1,4-benzodiazepin-2-one under both conventional heating and microwave irradiation has been explored, showcasing the versatility in chemical reactions involving this compound (Mishra et al., 2006).

  • Ugi-based Assembly for Diversity : An integrated Ugi-based assembly method for 1,4-benzodiazepin-2-ones has been described, allowing for functionally, skeletally, and stereochemically diverse substitution patterns. This exemplifies the combination of structural complexity and experimental simplicity (Azuaje et al., 2015).

  • Synthesis of 1,5-Benzothiazepane Scaffold : Research into efficient synthetic methods for the 1,5-benzothiazepane structure, an important heterocyclic moiety in commercial drugs, highlights its pharmacological potential and diverse biological activities (Ronse et al., 2023).

  • New Synthetic Strategies : A novel synthetic strategy involving PhI(OAc)2-mediated oxidative C–N bond formation has been developed to create new compounds with the biologically important 1,4-benzodiazepine skeleton (Li et al., 2014).

Drug Development and Pharmacological Applications

  • Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor : Research on a hydroxamate-based inhibitor of glutamate carboxypeptidase II, related to 1-Benzylazepan-4-one, for potential use in treating neuropathic pain has been explored, including the development of prodrugs to improve oral pharmacokinetics (Rais et al., 2017).

  • Anti-trypanosomal Agents : Atom-based 3D-QSAR studies of 1,4-benzodiazepine-2-ones as potent anti-trypanosomal agents provide insights into designing compounds with better inhibitory activity for human African trypanosomiasis (Maheshwari et al., 2013).

  • Antimicrotubule Agents : A new scaffold, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide, has been synthesized, providing rapid access to antimicrotubule agents with significant antiproliferative activity against cancer cell lines (Stefely et al., 2010).

  • Diverse Biological Activities of Benzothiazepine : Benzothiazepine derivatives exhibit a range of biological activities, including coronary vasodilatory, tranquilizer, antidepressant, antihypertensive, and calcium channel blocker effects. This review also explores the structure-activity relationship of potent compounds (Dighe et al., 2015).

  • Pharmacological Valorization of 4-Phenyl-1,5-Benzodiazepin-2-One Derivatives : A study on the pharmacological properties of derivatives of 4-phenyl-1,5-benzodiazepin-2-one revealed that these compounds are non-toxic and can exhibit psychotropic effects on the central nervous system (Ongone et al., 2018).

Safety And Hazards

The compound is classified as potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .

properties

IUPAC Name

1-benzylazepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVIUDRKTCAHQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363866
Record name 1-benzylazepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylazepan-4-one

CAS RN

1208-75-9
Record name 1-benzylazepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6 mL benzyl bromide was added to 5 g azepane-4-one hydrochloride and 18.5 g potassium carbonate in 50 mL THF and 25 mL water. The mixture was stirred 5 h at 50° C., evaporated, diluted with water and extracted with ethyl acetate. The organic layer was evaporated. The residue was purified by chromatographie on silica gel (petrolether/ethyl acetate:8/2) to give 5 g of the desired product. Rf: 0.40 (hexane/ethyl acetate=1/1), (M+H)+=204
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of azepan-4-one (8.0 g, 53.47 mmol, 1.0 eq.) in methylene chloride (100 ml) was added TEA followed by benzaldehyde and reaction mixture was stirred at RT for 30 min. Na(OAc)3BH was added portionwise to the reaction mixture and it was then stirred at RT for another 4 h. The reaction mixture was quenched with NaOH (2 M, 80 ml) and extracted with methylene chloride (3×100 ml). The organic layer was dried over Na2SO4 and solvent was evaporated under reduced pressure to afford the crude product which was purified by column chromatography (silica gel, 20% EtOAc/hexanes) to yield the desired product as an oil. Yield: 78% (8.5 g, 41.87 mmol).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Synthesis routes and methods III

Procedure details

N-methyl-N-nitrosourethane (1.39 ml, 10.8 mmol) was added dropwise to a solution of 1-benzyl-4-piperidone (2.0 g, 10.6 mmol) in methanol (4 ml) at −15° C. over a period of 30 minutes while maintaining the temperature at −5° C. or lower. During the addition, barium oxide (65 mg, 0.423 mmol) was added thereto in small portions. The resulting mixture was stirred overnight at −15° C. and then filtered, and the filtrate was distilled under reduced pressure to remove the solvent and diethyl ether was added to the residue. The insoluble material was filtered off and a saturated aqueous sodium hydrogencarbonate solution was added to the filtrate, followed by extraction with diethyl ether. The organic layer was dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=2/1) to obtain 1-benzyl-4-azepanone (662 mg, 31%).
Quantity
1.39 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

(may be prepared as described in Synthetic Communications (1992), 22(9), 1249-58) was suspended in dichloromethane (100 ml) and triethylamine (9.31 ml, 66.9 mmol) added, followed by benzaldehyde (68 ml, 0.669 mol). The mixture was stirred at room temperature for 30 minutes under argon, then cooled in ice whilst sodium triacetoxyborohydride (17 g, 80 mmol) was added portionwise. The mixture was stirred and allowed to reach room temperature, then stirred for 2 hours. 2M sodium hydroxide solution (80 ml) was added, the layers separated and the aqueous layer extracted with dichloromethane (×2). The combined organic extracts were evaporated to half volume, then extracted with 2M hydrochloric acid (2×100 ml). The aqueous layer was made basic with 50% sodium hydroxide solution and extracted with dichloromethane (×2). The combined organic extracts were dried over magnesium sulphate and evaporated to afford the title compound (D2). 1H NMR (CDCl3) δ 1.82-1.88 (2H, m), 2.52-2.55 (2H, m), 2.59-2.62 (2H, m) 2.71-2.76 (4H, m) 3.65 (1H, s) 7.23-7.33 (5H, m).
Quantity
9.31 mL
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Schultz, SC Turner, WM Braje - Synthesis, 2010 - thieme-connect.com
… insight into the steric and electronic effects of the protecting group on the regioselectivity, benzyl 4-oxoazepane-1-carboxylate (1), 1-benzoylazepan-4-one (2), 1-benzylazepan-4-one (3)…
Number of citations: 5 www.thieme-connect.com
R Colombo, KO Jeon, DM Huryn… - Australian Journal of …, 2013 - CSIRO Publishing
We discovered a new retro-Mannich reaction of in situ prepared pyrazolopyridines to give pyrazolopyrimidines that have hitherto been underrepresented in the heterocyclic chemistry …
Number of citations: 5 www.publish.csiro.au
C Li, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017 - Elsevier
The asymmetric bioreduction of several saturated N-heterocyclic ketones is demonstrated in a stereo-complementary fashion using the ketoreductases READH and ChKRED20 for the …
Number of citations: 9 www.sciencedirect.com
B Eftekhari-Sis, M Zirak - Chemical reviews, 2015 - ACS Publications
… In the case of 1-benzylazepan-4-one, the major product is expected to be pyrazoles 217 (70% yield), which is obtained as two isomers in 40/30 ratio of a/b, with unexpected tetrahydro-…
Number of citations: 136 pubs.acs.org
C Liººº, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017
Number of citations: 0

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